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Compound of Interest

Compound Name: 5-Fluoromethylornithine

Cat. No.: B039485

An In-depth Technical Guide to 5-Fluoromethylornithine

This guide provides a comprehensive overview of 5-Fluoromethylornithine (5-FMOrn),
focusing on its chemical structure, physicochemical properties, mechanism of action as a
selective enzyme inhibitor, and relevant experimental protocols. It is intended for researchers
and professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Identity and Structure

5-Fluoromethylornithine is a synthetic derivative of the amino acid ornithine. It is
distinguished by a fluoromethyl group at the 5-position of the ornithine backbone. This
modification is critical to its biological activity.

Table 1: Chemical Identifiers for 5-Fluoromethylornithine
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Identifier

Value

Source

IUPAC Name

2,5-diamino-6-fluorohexanoic
acid

[1]

Molecular Formula

CesH13FN202

[1]

SMILES C(CC(C(=0O)O)N)C(CF)N [1]
PRNUWRQQLDXHRZ-

InChiKey [1]
UHFFFAOYSA-N

PubChem CID 119351 [1]

CAS Number 116292-10-5 (for free base) [1]
124796-41-4 (for

CAS Number

dihydrochloride)

Physicochemical Properties

5-Fluoromethylornithine is typically supplied and used in its dihydrochloride salt form for

improved stability and solubility. The properties listed below primarily pertain to this salt unless

otherwise specified.

Table 2: Physicochemical Properties of 5-Fluoromethylornithine
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Property Value Notes

Molecular Weight 164.18 g/mol (Free Base) Computed by PubChem[1]

237.10 g/mol (Dihydrochloride

Salt)
Appearance White to light yellow solid For dihydrochloride salt
Computed property for free
XLogP3 -3.2 P Propery
base[1]
Solubility (Dihydrochloride) H20: up to 100 mg/mL Requires sonication[2][3]
Requires sonication and
DMSO: up to 100 mg/mL .
warming
) 4°C, under nitrogen, away
Storage (Solid) )
from moisture
) -80°C for up to 6 months; Aliquot to avoid freeze-thaw
Storage (In Solution)
-20°C for up to 1 month cycles[2]

Note: Experimental data for melting point, boiling point, and pKa are not readily available in
public databases.

Mechanism of Action and Biological Activity

5-Fluoromethylornithine is a highly specific, enzyme-activated, irreversible inhibitor of L-
ornithine:2-oxo-acid aminotransferase (OAT), a pyridoxal 5'-phosphate (PLP)-dependent
mitochondrial enzyme.[4][5][6] It is crucial to distinguish it from other ornithine analogs like a-
difluoromethylornithine (DFMO or Eflornithine), which is an inhibitor of ornithine decarboxylase
(ODC). 5-Fluoromethylornithine is a very poor substrate for and does not significantly inhibit
ODC.

The OAT enzyme catalyzes the transfer of the d-amino group from L-ornithine to a-
ketoglutarate, producing L-glutamate-y-semialdehyde (which cyclizes to Al-pyrroline-5-
carboxylate) and L-glutamate.[7] This is a key step in amino acid and polyamine metabolism.
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Fig 1. Role of OAT in metabolism and its inhibition by 5-FMOrn.

© 2025 BenchChem. All rights reserved.

4/9

Tech Support


https://www.benchchem.com/product/b039485?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The inactivation of OAT by 5-FMOrn proceeds via an enamine mechanism.[7][8] Of the four
possible stereoisomers, only the (2S,5S) isomer is active.[7] The process involves the
formation of a Schiff base with the PLP cofactor, followed by the elimination of fluoride to
generate a reactive enamine intermediate that covalently modifies and inactivates the enzyme.
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OAT Active Site with PLP-Lysine Schiff Base

1. 5-FMOrn enters active site.
Transimination occurs.

\ 4

2. Formation of 5-FMOrn-PLP
Schiff Base (External Aldimine)

3. a-Proton abstraction by
active site base (e.g., Lys292)

\ 4

@. Quinonoid Intermediate forms)

5. Elimination of Fluoride (F~)

6. Reactive Enamine Intermediate forms

7. Michael addition by active site
nucleophile (e.g., Lys292)

Irreversibly Inactivated OAT
(Covalent Adduct)
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Synthesis of 5-Fluoromethylornithing

Mesylatiol Further modifications Deprotection and
Azide Subs n and protections Purification

5-Fluoromet thylornithine

Starting Materials ion of
(e.g., 1 fluoro-5-
3-Benzyloxypropy! chloride) /)p! |

OAT Activity/Inhibition Assay Workflow

Prepare Enzyme Extract
and Reagents

Pre-incubate Enzyme
with 5-FMOrn or Buffer
(37°C)

Initiate Reaction:
Add L-Ornithine and
o-Ketoglutarate (37°C)

Stop Reaction
(e.g., add TCA)

Develop Color:
Add o-aminobenzaldehyde
to supernatant

Measure Absorbance
at 440 nm
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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